Cas no 690222-00-5 (N-(2-fluorobenzyl)pentan-1-amine)

N-(2-fluorobenzyl)pentan-1-amine structure
690222-00-5 structure
Product Name:N-(2-fluorobenzyl)pentan-1-amine
Numero CAS:690222-00-5
MF:C12H18FN
MW:195.276426792145
CID:2950367
PubChem ID:3514413
Update Time:2025-05-20

N-(2-fluorobenzyl)pentan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-氟-N-N-戊基苄基胺
    • N-(2-fluorobenzyl)pentan-1-amine
    • N-[(2-fluorophenyl)methyl]pentan-1-amine
    • 2-Fluoro-N-n-pentylbenzylamine
    • STK299329
    • [(2-FLUOROPHENYL)METHYL](PENTYL)AMINE
    • 1185429-72-4
    • AB01333913-02
    • MFCD04041509
    • AKOS000231804
    • EN300-167241
    • 690222-00-5
    • CS-0297612
    • NCGC00341674-01
    • MDL: MFCD04041509
    • Inchi: 1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3
    • Chiave InChI: ZAPWIPSINYZNQG-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC=CC=1CNCCCCC

Proprietà calcolate

  • Massa esatta: 195.142327740g/mol
  • Massa monoisotopica: 195.142327740g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 6
  • Complessità: 138
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 12

N-(2-fluorobenzyl)pentan-1-amine Prezzodi più >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368282-1g
n-(2-Fluorobenzyl)pentan-1-amine
690222-00-5 95%
1g
¥5256.00 2024-05-03
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